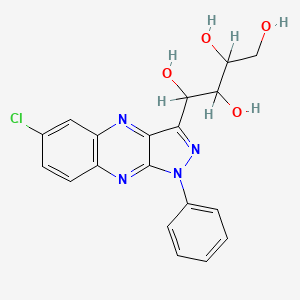

1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol

Description

Properties

CAS No. |

77345-91-6 |

|---|---|

Molecular Formula |

C19H17ClN4O4 |

Molecular Weight |

400.8 g/mol |

IUPAC Name |

1-(6-chloro-1-phenylpyrazolo[3,4-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C19H17ClN4O4/c20-10-6-7-12-13(8-10)21-16-15(18(28)17(27)14(26)9-25)23-24(19(16)22-12)11-4-2-1-3-5-11/h1-8,14,17-18,25-28H,9H2 |

InChI Key |

OBLPMOKNBDHBSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC4=C(C=C(C=C4)Cl)N=C3C(=N2)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrazoloquinoxaline Core

The pyrazolo[3,4-b]quinoxaline scaffold is typically synthesized by condensation reactions involving appropriately substituted quinoxaline derivatives and pyrazole precursors. The 6-chloro substituent is introduced by chlorination of hydroxyquinoxaline intermediates using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions, often in polar aprotic solvents like N,N-dimethylformamide (DMF).

The 1-phenyl substitution on the pyrazole ring is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) using phenylboronic acid or phenyl vinyl derivatives, respectively, under mild conditions in solvents such as acetonitrile or chloroform.

Functionalization at the 3-Position

To attach the butanetetrol moiety, the 3-position of the pyrazoloquinoxaline is functionalized to introduce a reactive handle, commonly an epoxide or an aldehyde intermediate. This is achieved by:

- Conversion of 4-carboxy derivatives of the heterocycle to acid chlorides using oxalyl chloride.

- Reaction with trimethylsilyldiazomethane to form diazoketones.

- Acidic treatment to yield chloromethyl ketones.

- Reduction with sodium borohydride to chlorohydrins.

- Base-induced ring closure to form epoxides.

Alternatively, bromomethyl ketones derived from 4-hydroxyquinoxaline intermediates can be converted to epoxides by standard methods.

Synthesis of the Butanetetrol Moiety

The 1,2,3,4-butanetetrol fragment is a chiral polyol with four hydroxyl groups. Its preparation involves asymmetric dihydroxylation of butene or vinyl derivatives using osmium tetroxide catalysis with chiral ligands (AD-mix-α or AD-mix-β), following the Sharpless asymmetric dihydroxylation protocol. This method provides chiral diols with enantiomeric excesses typically ranging from 40% to 65% for related heterocyclic substrates.

The resulting chiral diol can be further functionalized or protected as needed to facilitate coupling.

Coupling of the Butanetetrol to the Pyrazoloquinoxaline Core

The coupling reaction between the epoxide or aldehyde-functionalized pyrazoloquinoxaline and the butanetetrol moiety is typically carried out in polar organic solvents such as acetonitrile, DMF, or chloroform. The reaction may be catalyzed by organic bases like triethylamine or by Lewis acid catalysts such as lithium perchlorate or ytterbium triflate to promote ring opening or nucleophilic addition.

Reaction conditions often involve mild to moderate elevated temperatures (40–150 °C) to optimize yield and selectivity. The coupling can be performed either in the absence of solvent or in the presence of a suitable solvent system, depending on the substrate solubility and catalyst used.

Purification and Characterization

The final compound is purified by standard chromatographic techniques and characterized by spectroscopic methods including NMR, mass spectrometry, and elemental analysis. The molecular formula is C19H17ClN4O4 with a molecular weight of 400.8 g/mol.

Summary Table of Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of hydroxyquinoxaline | POCl3 or PCl5 | DMF | 40–70 °C | Introduces 6-chloro substituent |

| 2 | Phenyl substitution on pyrazole | Pd-catalyzed cross-coupling (Suzuki/Heck) | Acetonitrile, chloroform | Room temp to 70 °C | Introduces 1-phenyl group |

| 3 | Conversion to epoxide intermediate | Oxalyl chloride, trimethylsilyldiazomethane, HCl, NaBH4, KOH | Methanol, ethanol, THF | Ambient to reflux | Multi-step to form reactive epoxide |

| 4 | Asymmetric dihydroxylation of vinyl precursor | OsO4 with AD-mix-α or β | t-BuOH/H2O | Room temp | Produces chiral butanetetrol moiety |

| 5 | Coupling of epoxide and butanetetrol | Triethylamine, LiClO4 or Yb(OTf)3 catalyst | Acetonitrile, DMF, chloroform | 40–150 °C | Ring opening or nucleophilic addition |

| 6 | Purification and characterization | Chromatography, NMR, MS | — | — | Confirms structure and purity |

Research Findings and Optimization Notes

- The use of lithium perchlorate as a catalyst in coupling reactions enhances reaction rates and yields, as demonstrated in J. Org. Chem. 1991, 56, 5939-5942.

- Ytterbium triflate in dichloromethane is an effective Lewis acid catalyst for epoxide ring-opening reactions, providing good selectivity.

- The Sharpless asymmetric dihydroxylation remains the gold standard for preparing chiral polyols like butanetetrol with moderate enantiomeric excess, which can be improved by ligand optimization.

- Chlorination steps require careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.

- Multi-step synthesis demands rigorous purification at each stage to prevent carryover of impurities that can affect subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl compounds, dihydro derivatives, and substituted analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazoloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

Compounds containing the pyrazoloquinoxaline structure have been investigated for their antiviral activities. They have demonstrated efficacy against several viral strains by interfering with viral replication processes .

Neuroprotective Effects

Some studies suggest that pyrazoloquinoxaline derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Fluorescent Sensors

The unique electronic properties of pyrazoloquinoxalines make them suitable for developing fluorescent sensors. These sensors can be utilized in detecting metal ions or organic pollutants in environmental samples .

Photovoltaic Devices

Research has explored the use of pyrazoloquinoxaline derivatives in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently .

Chromatographic Techniques

The compound's distinct chemical structure allows it to act as a suitable standard in chromatographic methods for the separation and analysis of complex mixtures in pharmaceutical formulations .

Spectroscopic Studies

Due to its unique spectral properties, 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol can be used as a probe in various spectroscopic studies to understand molecular interactions and dynamics .

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazoloquinoxaline derivatives. The results indicated that these compounds could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Development of Fluorescent Sensors

In a recent publication, researchers developed a series of fluorescent sensors based on pyrazoloquinoxaline derivatives. These sensors exhibited high selectivity and sensitivity towards specific metal ions, demonstrating their potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinoxaline Derivatives

(a) 1,2-Ethanediol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, diacetate (ester), (S)-

- Structure: Shares the pyrazoloquinoxaline-phenyl core but substitutes the butanetetrol with a shorter ethanediol chain (two hydroxyls esterified as diacetates).

- Key Differences :

(b) Non-Chlorinated Analogs

- Non-chlorinated analogs may exhibit weaker interactions in such contexts.

Polyol Substituent Comparisons

The butanetetrol moiety distinguishes the target compound from shorter-chain alcohols and diols. Experimental studies on protein interactions reveal critical trends:

(a) Protein Adsorption and Conformational Effects

- Key Findings: Butanetetrol induces the most significant protein adsorption changes, attributed to its high hydroxyl density and hydrogen-bonding capacity. The absence of a rearrangement regime with butanetetrol suggests instantaneous conformational modifications in proteins, unlike slower changes with 1-butanol or 1,2-butanediol .

(b) Solubility and Stability

- Butanetetrol’s four hydroxyl groups enhance water solubility compared to mono- or diols. However, this may reduce membrane permeability in biological systems.

- Crystallinity: Structural determination via programs like SHELXL (used for small-molecule refinement) could reveal differences in packing efficiency compared to analogs with shorter polyols .

Biological Activity

1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol (CAS Number: 77345-91-6) is a compound belonging to the pyrazoloquinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, including potential antitumor and antiproliferative effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure features a pyrazoloquinoxaline core with a butanetetrol side chain, which may influence its biological interactions.

Mechanisms of Biological Activity

- Antitumor Activity : The pyrazoloquinoxaline derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, compounds in this family have shown effectiveness against leukemia and breast cancer cells by inducing apoptosis and inhibiting cell proliferation through mechanisms involving caspase activation and modulation of cell cycle proteins such as PCNA .

- Inhibition of Protein Kinases : Pyrazoloquinoxalines are known to modulate protein kinase activity. They have been demonstrated to inhibit kinases involved in cancer progression, thereby reducing tumor growth and enhancing apoptosis in cancer cells .

- Fluorescent Properties : Some derivatives exhibit fluorescent properties that can be utilized for bioimaging and sensing applications. This characteristic may also play a role in their biological activity by facilitating cellular uptake or localization within specific cellular compartments .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Effects : In vitro studies have shown that derivatives similar to 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol exhibit significant antiproliferative effects against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). Treatment with these compounds resulted in reduced cell viability and induced apoptotic markers like PARP cleavage and caspase activation .

- Mechanistic Insights : A study indicated that compounds with similar structures activate apoptotic pathways through the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Chloro-1-phenyl-1H-pyrazolo(3,4-b)quinoxalin-3-yl)-1,2,3,4-butanetetrol?

- Methodology : Adapt multi-step procedures from analogous pyrazoloquinoxaline derivatives. For example:

- Use condensation reactions between chlorinated quinoxaline precursors and functionalized pyrazole intermediates under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) .

- Incorporate a butanetetrol moiety via nucleophilic substitution or esterification, followed by deprotection if necessary.

- Purify intermediates via recrystallization (e.g., methanol or acetone) and final products using column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic protons (pyrazole/quinoxaline rings) and hydroxyl groups in the butanetetrol chain. Use deuterated solvents (e.g., CDCl₃) and compare shifts to structurally similar compounds (e.g., quinolinyl pyrazoles δ 8.6–7.2 ppm for aromatic protons) .

- IR Spectroscopy : Identify hydroxyl (3233–3400 cm⁻¹), carbonyl (1661 cm⁻¹), and C-N (1366 cm⁻¹) stretches .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.2% deviation acceptable, as in pyrazolo[3,4-b]quinoxaline derivatives) .

Q. What purification methods are suitable post-synthesis?

- Methodology :

- Recrystallization : Use methanol or acetone for polar intermediates, as demonstrated for pyrazoloquinoxaline esters (mp 248–251°C) .

- Acid/Base Partitioning : Separate acidic/basic impurities using 5% NaOH or HCl washes, followed by drying over Na₂SO₄ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

- Methodology :

- Replicate Synthesis : Ensure reaction stoichiometry (e.g., 1:1 molar ratios for amine and carbonyl reactants) and exclude moisture/oxygen to prevent side reactions .

- Advanced Purification : Employ preparative HPLC or repeated recrystallization to isolate high-purity fractions.

- Cross-Validation : Compare analytical data (e.g., NMR integration ratios, IR peak assignments) with structurally characterized analogs, such as ethyl pyrazolo[4,3-c]pyridine carboxylates (C 70.23% calculated vs. 70.09% found) .

Q. What strategies mitigate toxicity risks during handling?

- Methodology :

- GHS Compliance : Follow Category 4 acute toxicity protocols (oral/dermal/inhalation) by using fume hoods, nitrile gloves, and PPE. Refer to safety data sheets for pyrazoloquinoxaline analogs (e.g., acute toxicity LD₅₀ > 300 mg/kg) .

- Waste Management : Neutralize reactive intermediates (e.g., sulfonyl chlorides) with 10% NaHCO₃ before disposal .

Q. How does the substitution pattern (e.g., chloro, phenyl, hydroxyl groups) affect biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing chloro with fluoro or modifying the phenyl group). Compare bioactivity using in vitro assays (e.g., kinase inhibition).

- Computational Modeling : Perform docking studies to assess interactions between the pyrazoloquinoxaline core and target proteins (e.g., ATP-binding pockets) .

Q. How can low yields in multi-step synthesis be addressed?

- Methodology :

- Optimize Reaction Conditions : Increase catalyst loading (e.g., chloranil for dehydrogenation) or extend reaction times (e.g., 30+ hours for cyclization) .

- Intermediate Trapping : Use protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions during butanetetrol incorporation.

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

- Methodology :

- Solvent Screening : Test solubility in DMSO, methanol, and dichloromethane at 25°C and 60°C.

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility. For example, pyrazoloquinoxalines with hydroxyl groups may favor polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.